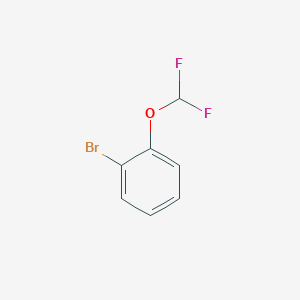

1-Bromo-2-(difluoromethoxy)benzene

Description

The exact mass of the compound 2-(Difluoromethoxy)Bromobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEICCMNYWNFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371762 | |

| Record name | 2-(Difluoromethoxy)Bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-33-8 | |

| Record name | 1-Bromo-2-(difluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)Bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(difluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-2-(difluoromethoxy)benzene CAS number 175278-33-8

An In-depth Technical Guide to 1-Bromo-2-(difluoromethoxy)benzene

CAS Number: 175278-33-8

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless, transparent liquid with a unique combination of a bromine atom and a difluoromethoxy group on a benzene ring. This structure makes it a versatile intermediate for a variety of chemical transformations. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 175278-33-8 | [1] |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.015 g/mol | |

| Appearance | Colorless Transparent Liquid | |

| Density | ~1.6 ± 0.1 g/cm³ (at 20°C) | |

| Boiling Point | 199.2 ± 30.0 °C (at 760 mmHg) | |

| Flash Point | 88.3 ± 8.8 °C | |

| Vapor Pressure | 0.5 ± 0.4 mmHg (at 25°C) | |

| Purity | ≥97% - ≥98% (supplier dependent) | [1][2] |

Synthesis and Purification

While specific, detailed synthesis procedures for this compound are not widely published in peer-reviewed literature, a plausible and common method involves the electrophilic bromination of 2-(difluoromethoxy)benzene. Purification is typically achieved via distillation.

Experimental Protocol: Synthesis via Electrophilic Bromination

Objective: To synthesize this compound from 2-(difluoromethoxy)benzene.

Materials:

-

2-(difluoromethoxy)benzene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-(difluoromethoxy)benzene (1.0 eq) in DMF.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil via vacuum distillation to yield pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

The unique structure of this compound provides two primary points of reactivity: the bromine atom and the difluoromethoxy-substituted aromatic ring.

-

Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[2] This allows for the introduction of a wide array of substituents, making it a valuable precursor for complex molecules.

-

Influence of the Difluoromethoxy Group: The -OCHF₂ group is a bioisostere of other functional groups and is highly sought after in medicinal chemistry. Its electron-withdrawing nature influences the reactivity of the aromatic ring. More importantly, incorporating this moiety into drug candidates can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3]

Its primary application is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.[2][4]

Caption: Relationship between the structural features of the molecule and its primary applications.

Caption: Use of this compound in a Suzuki cross-coupling reaction.

Spectroscopic Data

While a comprehensive, published dataset for this specific molecule is scarce, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.[5]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[5]

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[5]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program with parameters such as a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.[5]

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon. Use a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) is generally required.[5]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.[5]

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shifts (δ) and Characteristics |

| ¹H NMR | ~7.0-7.6 ppm (m, 4H, Ar-H): Aromatic protons will appear as a complex multiplet. ~6.6-7.0 ppm (t, 1H, -OCHF₂): The methine proton will be a triplet due to coupling with the two adjacent fluorine atoms (²JHF). |

| ¹³C NMR | ~150-160 ppm (C-O): Aromatic carbon attached to the difluoromethoxy group. ~110-140 ppm (Ar-C): Other aromatic carbons. ~115 ppm (t, -OCHF₂): The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling to fluorine (¹JCF). ~110-115 ppm (C-Br): Aromatic carbon attached to bromine. |

| ¹⁹F NMR | A single resonance is expected, appearing as a doublet due to coupling with the methine proton (²JFH). |

| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~1600, ~1475: Aromatic C=C stretch. ~1250-1150: C-O-C stretch (ether). ~1100-1000: C-F stretch. ~750: C-Br stretch. |

| Mass Spec (EI) | m/z 222/224: Molecular ion peak (M⁺) and M+2 peak in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragments: Loss of Br (m/z 143), loss of OCHF₂ (m/z 157/159). |

Safety and Handling

-

Hazard Classification: Combustible liquid. May cause skin, eye, and respiratory irritation.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

References

An In-depth Technical Profile of 1-Bromo-2-(difluoromethoxy)benzene

This document provides a comprehensive overview of the fundamental physicochemical properties of 1-Bromo-2-(difluoromethoxy)benzene, a crucial building block in modern organic synthesis. Its unique molecular structure makes it a valuable intermediate for researchers and professionals in drug development and agrochemical industries. The presence of both a bromine atom and a difluoromethoxy group allows for versatile applications in creating complex molecules with enhanced properties.

Physicochemical Data

The essential quantitative data for this compound is summarized in the table below. This information is critical for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.02 g/mol | [1] |

| CAS Number | 175278-33-8 | [1] |

Molecular Information and Properties

The following diagram illustrates the core relationship between the compound's name, its elemental composition (molecular formula), and its molar mass (molecular weight).

References

An In-depth Technical Guide to 1-Bromo-2-(difluoromethoxy)benzene: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-2-(difluoromethoxy)benzene, a crucial building block in modern organic synthesis. It details its boiling point and density, along with standardized experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Data

This compound is a colorless transparent liquid that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its physical properties are critical for designing and optimizing synthetic routes.

| Property | Value | Conditions |

| Boiling Point | 199.2 ± 30.0 °C | at 760 mmHg |

| Density (Specific Gravity) | 1.6 ± 0.1 g/cm³ | at 20°C |

| Molecular Formula | C₇H₅BrF₂O | |

| Molecular Weight | 223.015 g/mol | |

| Flash Point | 88.3 ± 8.8 °C | |

| Vapor Pressure | 0.5 ± 0.4 mmHg | at 25°C |

Data sourced from reference

Experimental Protocols

Accurate determination of the physical properties of a compound is fundamental for its application in research and development. Below are detailed methodologies for determining the boiling point and density of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] The capillary method using a Thiele tube or an aluminum block is a common and reliable technique for this measurement.[2][3]

Materials:

-

Thiele tube or aluminum heating block

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube (fusion tube)

-

This compound sample

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (for Thiele tube)

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into the small test tube.

-

Capillary Placement: Insert a capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.[4]

-

Apparatus Setup:

-

Thiele Tube: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. Immerse this setup in the Thiele tube containing liquid paraffin.[3]

-

Aluminum Block: Insert the test tube and the thermometer into separate holes in the aluminum block.[2][4]

-

-

Heating: Gently and slowly heat the Thiele tube's side arm or the aluminum block.[2][3] This ensures a uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.[2] Note this temperature. To confirm, you can stop heating and record the temperature at which the liquid re-enters the capillary tube.

Safety Precautions:

-

Always wear safety goggles.

-

Handle capillary tubes with care as they are fragile.[5]

-

Ensure the heating process is slow and uniform to avoid accidents and inaccurate readings.[2]

Determination of Density

Density is the mass of a substance per unit volume.[6] For a liquid like this compound, this can be determined using a pycnometer or a volumetric flask.

Materials:

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance

-

This compound sample

-

Distilled water (for calibration)

-

Thermometer

Procedure:

-

Mass of Empty Container: Accurately weigh a clean, dry pycnometer or volumetric flask (W1).[6]

-

Mass of Container with Water: Fill the container to the calibration mark with distilled water. Record the temperature. Weigh the filled container (W2).

-

Mass of Container with Sample: Empty and thoroughly dry the container. Fill it to the mark with this compound at the same temperature. Weigh the filled container (W3).[6]

-

Calculation:

-

Mass of water = W2 - W1

-

Mass of this compound = W3 - W1

-

Volume of the container = Mass of water / Density of water at the recorded temperature

-

Density of this compound = Mass of this compound / Volume of the container

-

Application in Synthesis

This compound is a key building block in organic synthesis, particularly for creating complex molecules for the pharmaceutical and agrochemical industries. The presence of both a bromine atom and a difluoromethoxy group allows for a variety of chemical transformations.

Caption: Synthetic utility of this compound.

The bromine atom serves as a reactive site for various cross-coupling reactions, enabling the introduction of diverse substituents. The difluoromethoxy group can enhance properties like metabolic stability and lipophilicity in the final product, which are crucial for drug efficacy.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. byjus.com [byjus.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

An In-depth Technical Guide to the Safety and Hazards of 1-Bromo-2-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data and potential hazards associated with 1-Bromo-2-(difluoromethoxy)benzene (CAS No. 175278-33-8). Due to the limited availability of a complete Safety Data Sheet (SDS) specifically for this compound, this document also includes information from structurally similar halogenated benzenes to provide a broader understanding of the potential risks. All data should be interpreted with caution and used as a guide for safe handling and risk assessment in a laboratory or industrial setting.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in a thorough risk assessment. The following table summarizes the known properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C7H5BrF2O | |

| Molecular Weight | 223.02 g/mol | |

| CAS Number | 175278-33-8 | |

| Appearance | Not specified; likely a liquid | |

| Purity | ≥ 97% |

Hazard Identification and Classification

Table 2: GHS Hazard Classification of Structurally Similar Compounds

| Compound | GHS Hazard Statements | Signal Word | Pictograms | Reference |

| 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning | GHS07 | [1] |

| 1-Bromo-2,4-difluorobenzene | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning | GHS02, GHS07 | [2] |

| 1-Bromo-2,6-difluorobenzene | H226: Flammable liquid and vapourH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning | GHS02, GHS07 | [3] |

| 1-Bromo-3,5-difluorobenzene | H226: Highly flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH373: May cause damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects | Danger | GHS02, GHS07, GHS08, GHS09 | [4] |

| 1-Bromo-2,5-difluorobenzene | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning | GHS07 | [5] |

| 1-Bromo-4-(trifluoromethoxy)benzene | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH335: May cause respiratory irritation | Danger | GHS07, GHS08 | [6] |

Summary of Potential Hazards:

Based on the data from analogous compounds, this compound should be handled as a substance that is potentially:

-

Flammable or Combustible: Keep away from heat, sparks, and open flames.

-

A skin and eye irritant: Avoid contact with skin and eyes.

-

A respiratory tract irritant: Use in a well-ventilated area and avoid inhaling vapors.

-

Harmful if swallowed.

-

An allergen or sensitizer.

-

Toxic to aquatic life.

Toxicological Data

Specific toxicological data such as LD50 and LC50 values for this compound are not available in the public domain. Research on halogenated benzenes suggests that their toxicity is influenced by factors such as hydrophobicity and electronic properties.[7][8] The biotransformation of halogenated benzenes can lead to the formation of reactive metabolites that may cause hepatotoxicity and nephrotoxicity.[9]

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the safety assessment of this compound have not been published. However, general methodologies for evaluating the toxicity of halogenated benzenes can be applied.

General Protocol for Acute Toxicity Testing of Halogenated Benzenes:

A common method for assessing the acute toxicity of chemicals is the bacterial growth inhibition test.[7]

-

Preparation of Bacterial Culture: A suitable bacterial strain (e.g., from natural waters) is cultured under controlled conditions to achieve a specific cell density.

-

Preparation of Test Solutions: A series of concentrations of the test substance (this compound) are prepared in a suitable solvent and then diluted in the bacterial growth medium.

-

Exposure: The bacterial cultures are exposed to the different concentrations of the test substance. A control group with no test substance is also included.

-

Incubation: The cultures are incubated for a specified period (e.g., 24 hours) under controlled temperature and light conditions.

-

Measurement of Inhibition: The growth of the bacteria is measured, typically by optical density, at the end of the incubation period.

-

Data Analysis: The concentration of the test substance that causes a 50% inhibition of bacterial growth (IC50) is calculated. This value provides an indication of the acute toxicity of the substance.[7]

Handling, Storage, and Disposal

Given the potential hazards, the following handling, storage, and disposal procedures are recommended:

Table 3: Safe Handling, Storage, and Disposal Recommendations

| Aspect | Recommendation |

| Handling | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][10] Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3][11] Avoid contact with skin and eyes.[3] Keep away from ignition sources.[3][10] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents.[3] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations.[4] Do not allow to enter drains or waterways.[4] |

Hazard Assessment and Control Workflow

The following diagram illustrates a logical workflow for the assessment and control of hazards associated with this compound.

Caption: A workflow for hazard assessment and control of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult multiple sources and conduct their own risk assessments before handling this chemical.

References

- 1. aksci.com [aksci.com]

- 2. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.com [capotchem.com]

- 7. QSARS for acute toxicity of halogenated benzenes to bacteria in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. besjournal.com [besjournal.com]

- 9. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic and Physicochemical Profile of 1-Bromo-2-(difluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available and predicted spectroscopic and physicochemical properties of 1-Bromo-2-(difluoromethoxy)benzene (CAS No. 175278-33-8). Due to the limited availability of direct experimental spectroscopic data in peer-reviewed literature and public databases, this document presents a combination of reported physical properties and theoretically predicted spectroscopic characteristics. The predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This guide also outlines standardized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information herein is intended to support researchers in the identification, characterization, and application of this compound in synthetic chemistry and drug discovery endeavors.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrF₂O.[1] Its chemical structure consists of a benzene ring substituted with a bromine atom and a difluoromethoxy group at adjacent positions. The presence of these functional groups makes it a valuable intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 175278-33-8 | [1] |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.02 g/mol | [1] |

| Purity | ≥97% (typical) | [1] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to be complex due to the various spin-spin couplings between protons, carbon-13, and fluorine-19 nuclei.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 1H | Ar-H |

| ~ 7.1 - 7.4 | m | 3H | Ar-H |

| ~ 6.6 - 7.0 | t (J ≈ 73 Hz) | 1H | -OCHF₂ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | Ar-C-O |

| ~ 130 - 135 | Ar-C-H |

| ~ 125 - 130 | Ar-C-H |

| ~ 120 - 125 | Ar-C-H |

| ~ 115 - 120 (t, J ≈ 260 Hz) | -OCHF₂ |

| ~ 110 - 115 | Ar-C-Br |

Table 4: Predicted ¹⁹F NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -80 to -90 | d | -OCHF₂ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic ring, the C-O ether linkage, and the C-F bonds.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl-O stretch |

| 1150 - 1050 | Strong | C-F stretch |

| 800 - 700 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

| 700 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is predicted to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Notes |

| 222/224 | [C₇H₅BrF₂O]⁺ | Molecular ion (M⁺) showing the Br isotopic pattern. |

| 143 | [C₇H₅F₂O]⁺ | Loss of Br radical. |

| 113 | [C₆H₄F]⁺ | Loss of Br and OCHF₂. |

| 95 | [C₆H₄F]⁺ | Loss of Br and CO. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum with appropriate spectral width and referencing.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: As a liquid, the sample can be analyzed neat.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small drop of the sample on the ATR crystal.

-

Record the sample spectrum.

-

-

Data Processing: The instrument software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Difluoromethoxy Group: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable functional group. Its unique electronic and steric properties, coupled with its role as a metabolic stabilizer, have cemented its importance in the design of contemporary therapeutics. This technical guide provides a comprehensive overview of the pivotal role of the difluoromethoxy group in drug discovery and development, encompassing its impact on drug-like properties, synthetic accessibility, and its successful application in marketed drugs.

Physicochemical Properties: A Unique Balance of Lipophilicity and Hydrogen Bonding

The difluoromethoxy group imparts a distinct set of physicochemical characteristics to a molecule, striking a delicate balance that is highly advantageous in drug design.

Lipophilicity and Solubility

The -OCF₂H group generally serves to increase the lipophilicity of a molecule when compared to a hydroxyl (-OH) or a methoxy (-OCH₃) group. However, this increase is more moderate than that observed with the more heavily fluorinated trifluoromethoxy (-OCF₃) group.[1][2] This nuanced modulation of lipophilicity can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An appropriate level of lipophilicity is essential for passive diffusion across biological membranes, a key step in oral drug absorption and distribution to target tissues. The dynamic lipophilicity of the -OCF₂H group, which can change based on its conformation, adds another layer of sophistication to its utility.[3]

Electronic Effects and Hydrogen Bonding Capability

With a Hammett constant (σp) of approximately +0.14, the difluoromethoxy group is considered weakly electron-withdrawing.[1] A defining feature of the -OCF₂H group is the acidity of its hydrogen atom, which enables it to act as a hydrogen bond donor. This is a relatively rare characteristic for a lipophilic group and allows it to serve as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][4] This bioisosteric replacement can be a powerful strategy to enhance metabolic stability while preserving crucial interactions with the biological target.[5][6]

The following table summarizes the comparative physicochemical properties of anisole and its difluoromethoxy analog, illustrating the impact of this functional group.

| Property | Anisole (-OCH₃) | Difluoromethoxybenzene (-OCF₂H) | Reference |

| LogP | 2.11 | 2.31 | [Calculated] |

| pKa (of corresponding phenol) | 9.98 | ~8.52 | [7] |

| Hydrogen Bond Acidity (A) | ~0 | 0.085-0.126 | [4][8] |

Impact on Pharmacokinetics and Metabolic Stability

A primary motivation for incorporating the difluoromethoxy group into drug candidates is the significant enhancement of their metabolic stability.

The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) enzyme superfamily, which is responsible for the metabolism of a vast majority of drugs.[2] A common metabolic liability for molecules containing a methoxy group is O-demethylation. By replacing the methyl group with a difluoromethyl group, this metabolic pathway is effectively blocked, leading to a longer plasma half-life and improved bioavailability.[1][9]

The metabolic stability of a compound is typically assessed using in vitro assays with liver microsomes or hepatocytes. These assays measure the rate at which the parent drug is metabolized over time.

The following table presents representative metabolic stability data, comparing a hypothetical compound with a methoxy group to its difluoromethoxy-containing analog.

| Compound Substituent | Human Liver Microsome Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |

| Methoxy (-OCH₃) | < 15 | > 100 | [Hypothetical Data Based on[2][9]] |

| Difluoromethoxy (-OCF₂H) | > 60 | < 20 | [Hypothetical Data Based on[2][9]] |

Case Studies: Approved Drugs Featuring the Difluoromethoxy Group

The utility of the difluoromethoxy group is underscored by its presence in several successful, FDA-approved drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) widely used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole core of pantoprazole is critical for its chemical stability in the acidic environment of the stomach's parietal cells, where it becomes activated to inhibit the H⁺/K⁺-ATPase (proton pump).[1]

Mechanism of Action of Pantoprazole:

Pantoprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, undergoes a proton-catalyzed rearrangement to form a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H⁺/K⁺-ATPase, irreversibly inhibiting its function and thus blocking gastric acid secretion.[5][6][9]

Roflumilast (Daliresp®)

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4) used for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its high potency and metabolic stability, allowing for once-daily oral administration.[1]

Signaling Pathway of Roflumilast:

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular levels of cAMP in inflammatory and structural cells in the lungs. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors and mediators, ultimately leading to a reduction in the chronic inflammation characteristic of COPD.[1]

Experimental Protocols

Synthesis of Difluoromethoxy-Containing Compounds

The introduction of the difluoromethoxy group can be achieved through various synthetic strategies. A common method involves the reaction of a phenol with a difluorocarbene precursor.

General Protocol for O-Difluoromethylation of a Phenol:

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Materials: Phenol derivative, sodium chlorodifluoroacetate, cesium carbonate, N,N-dimethylformamide (DMF), water, ethyl acetate, brine.

-

Procedure:

-

To a solution of the phenol (1.0 eq) in DMF, add cesium carbonate (1.5 eq) and sodium chlorodifluoroacetate (1.5 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethyl ether.

-

Workflow for Evaluating a Difluoromethoxy Analog:

The following diagram illustrates a typical workflow for the evaluation of a newly synthesized difluoromethoxy-containing analog of a lead compound.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a test compound.

-

Materials:

-

Test compound (10 mM stock in DMSO)

-

Pooled human liver microsomes (20 mg/mL)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Acetonitrile with an internal standard (for quenching and analysis)

-

96-well plates

-

Incubator/shaker (37 °C)

-

Centrifuge

-

LC-MS/MS system

-

-

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a microsomal suspension by diluting the pooled human liver microsomes in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

-

Add the test compound to the microsomal suspension to a final concentration of 1 µM.

-

-

Incubation:

-

Pre-incubate the mixture at 37 °C for 5 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Quenching:

-

Immediately add the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration).

-

-

Conclusion

The difluoromethoxy group offers a unique and highly advantageous profile for medicinal chemists. Its ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for the optimization of lead compounds. By replacing metabolically labile moieties, the -OCF₂H group can significantly enhance the pharmacokinetic properties of a drug candidate, often while maintaining or even improving its biological activity. The successful integration of the difluoromethoxy group into marketed drugs such as pantoprazole and roflumilast is a testament to its importance in modern drug discovery. As synthetic methodologies for its introduction continue to advance, the strategic application of the difluoromethoxy group is poised to play an even more prominent role in the design of future therapeutics.

References

- 1. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Bromo-2-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Bromo-2-(difluoromethoxy)benzene, a key building block in modern organic synthesis. This document details its physical and chemical properties, reactivity in pivotal cross-coupling and nucleophilic substitution reactions, and available data on its stability. Experimental protocols and quantitative data, where available for analogous systems, are presented to guide synthetic applications.

Introduction

This compound (CAS No. 175278-33-8) is a halogenated aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural features—a bromine atom amenable to various cross-coupling reactions and a difluoromethoxy group that can impart desirable physicochemical properties to target molecules—make it a versatile synthetic tool. The difluoromethoxy group, in particular, is of significant interest as it can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and binding affinity of drug candidates.[1]

This guide summarizes the known chemical reactivity and stability of this compound, providing a technical resource for researchers and professionals in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₂O | [2] |

| Molecular Weight | 223.01 g/mol | [2] |

| Appearance | Colorless transparent liquid | [2] |

| Boiling Point | 199.2 ± 30.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 88.3 ± 8.8 °C | [2] |

| Vapor Pressure | 0.5 ± 0.4 mmHg at 25°C | [2] |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the bromine atom and the electronic influence of the ortho-difluoromethoxy group. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds.

Logical Workflow for Suzuki-Miyaura Coupling:

References

The Difluoromethoxy Group: A Linchpin in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethoxy (-OCF₂H) group has become a pivotal tactic in contemporary medicinal chemistry. Its unique electronic and physicochemical properties offer a powerful tool to modulate a drug candidate's metabolic stability, lipophilicity, and receptor binding interactions. This guide provides a comprehensive analysis of the electron-withdrawing effects of the difluoromethoxy group, supported by quantitative data, detailed experimental methodologies, and graphical representations of its impact on biological pathways.

Core Physicochemical Properties: An Overview

The difluoromethoxy group is characterized as a weakly electron-withdrawing moiety with the ability to act as a lipophilic hydrogen bond donor, a rare and valuable combination in drug design.[1] This dual nature allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often leading to enhanced metabolic stability while preserving critical interactions with biological targets.[1][2]

Electron-Withdrawing Effects and Hammett Parameters

The electron-withdrawing nature of the difluoromethoxy group, a consequence of the high electronegativity of the fluorine atoms, significantly influences the electronic properties of the molecule to which it is attached. This effect is quantitatively described by Hammett constants. The difluoromethoxy group possesses a Hammett sigma constant (σp) of approximately +0.14, indicating its capacity for weak electron withdrawal.[1]

Impact on Lipophilicity and Acidity

The introduction of a difluoromethoxy group generally leads to an increase in lipophilicity (logP) when compared to a methoxy (-OCH₃) group, though to a lesser extent than the more lipophilic trifluoromethoxy (-OCF₃) group.[1][3] This moderate enhancement in lipophilicity can improve a compound's membrane permeability and, consequently, its oral absorption.[1] However, the effect on lipophilicity is context-dependent and can be influenced by other substituents on the aromatic ring.[1][4]

Furthermore, the acidic nature of the hydrogen atom in the -OCF₂H group allows it to function as a hydrogen bond donor.[2][5] This capability is crucial for mimicking the hydrogen bonding interactions of groups like hydroxyls and thiols.[5] The electron-withdrawing properties of the difluoromethoxy group also influence the acidity (pKa) of nearby functional groups. For instance, replacing a methoxy group with a difluoromethoxy group on a phenolic compound leads to a decrease in the pKa of the phenol, making it more acidic.[6]

Quantitative Physicochemical Data

To facilitate a comparative analysis, the following table summarizes key physicochemical parameters for the difluoromethoxy group in comparison to other commonly used functional groups in drug design.

| Functional Group | Hammett Constant (σp) | Hansch π Parameter | Representative pKa (Phenol derivative) |

| Methoxy (-OCH₃) | -0.27 | -0.02 | ~9.22[6] |

| Difluoromethoxy (-OCF₂H) | +0.14 [1] | ~0.60 | ~8.52 [6] |

| Trifluoromethoxy (-OCF₃) | +0.35 | +1.04[3] | - |

Note: logP and pKa values are representative and can vary based on the specific molecular structure and experimental conditions.[1]

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a source of difluorocarbene.[1][7]

Materials:

-

Phenol derivative

-

Sodium chlorodifluoroacetate

-

Cesium carbonate

-

Solvent (e.g., DMF)

-

Magnetic stir bar and flask

Procedure:

-

To a round-bottomed flask containing a magnetic stir bar, add the phenol (1.0 equiv), sodium chlorodifluoroacetate (1.5 equiv), and cesium carbonate (1.5 equiv).[7]

-

Add the solvent and stir the mixture at a specified temperature (e.g., 100 °C) for a designated time.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product using column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.[1]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound.[8][9]

Materials:

-

Calibrated pH meter and electrode

-

Titrant (0.1 M NaOH or 0.1 M HCl)

-

Buffer solution

-

Compound of interest (API)

-

Magnetic stirrer

Procedure:

-

Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[8]

-

Dissolve a known quantity of the API in a suitable solvent to a concentration of at least 10⁻⁴ M.[8]

-

Maintain a constant ionic strength in the solution using a salt solution (e.g., 0.15 M KCl).[8]

-

Purge the solution with nitrogen to remove dissolved gases.[8]

-

Immerse the pH electrode into the solution and begin titration with the standardized acid or base, adding it in small increments.[8]

-

Record the pH at each increment after the reading has stabilized (drift < 0.01 pH units/minute).[8]

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve.[8]

Measurement of Lipophilicity (logP) by ¹⁹F NMR Spectroscopy

This method provides a straightforward way to measure the logP of fluorinated compounds.[10][11]

Materials:

-

Compound of interest (fluorinated)

-

Reference compound (fluorinated)

-

n-octanol (HPLC grade)

-

Water (HPLC grade)

-

NMR spectrometer

Procedure:

-

Accurately weigh the compound of interest and the reference compound and dissolve them in n-octanol.[11]

-

Add an equal volume of water to create a biphasic mixture.[11]

-

Stir the mixture vigorously for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C) to allow for partitioning.[11]

-

Allow the phases to separate completely overnight.[11]

-

Carefully take an aliquot from both the n-octanol and water layers.[11]

-

Acquire the ¹⁹F NMR spectra for both aliquots.

-

The logP value is calculated from the ratio of the integrals of the compound of interest and the reference compound in each phase.

Impact on Drug Action and Metabolism

The introduction of a difluoromethoxy group is a key strategy for enhancing a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thus preventing common metabolic pathways like O-demethylation that are observed with methoxy groups.[1][12] This can lead to a longer plasma half-life and improved bioavailability.[1]

Case Study 1: Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor where the difluoromethoxy group on the benzimidazole ring is essential for its chemical stability and mechanism of action.[1]

Caption: Mechanism of action of Pantoprazole.

Case Study 2: Roflumilast (Daliresp®)

In the selective phosphodiesterase-4 (PDE4) inhibitor Roflumilast, the difluoromethoxy group contributes to its potency and metabolic stability.[1]

Caption: Roflumilast signaling pathway.

Workflow for Evaluating a Difluoromethoxy Analog

The decision to incorporate a difluoromethoxy group into a lead compound is often driven by the need to address metabolic liabilities. The following workflow outlines a typical evaluation process.

Caption: Workflow for evaluating a difluoromethoxy analog.

Conclusion

The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds.[1] By replacing metabolically labile moieties, the -OCF₂H group can enhance pharmacokinetic properties while maintaining or even improving biological activity.[1] The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery and development.[1] As synthetic methodologies for its introduction continue to advance, the strategic use of the difluoromethoxy group is poised to play an increasingly significant role in the design of future therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fluorinated Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical synthesis, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorinated building blocks—pre-fluorinated structural motifs—serve as essential components, enabling chemists to introduce fluorine's unique properties with precision and predictability.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of these critical synthons, complete with detailed experimental protocols and structured data for practical application.

The Unique Impact of Fluorine in Molecular Design

The introduction of fluorine can dramatically alter a molecule's physicochemical and biological properties.[3] This is attributed to fluorine's distinct characteristics: it is the most electronegative element, yet has an atomic radius smaller than all other halogens and comparable to hydrogen.[] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, contributing to enhanced thermal and metabolic stability.[2][]

Approximately 20-25% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.[3][] In drug discovery, fluorine substitution is a well-established strategy to improve a compound's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets.[1][5] For instance, up to 50% of drugs approved by the US FDA in some recent years were organofluorine compounds.[6]

Table 1: Key Physicochemical Effects of Fluorine Incorporation

| Property | Effect of Fluorine Incorporation | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes).[5] |

| Lipophilicity (LogP) | Increased | Fluorine substitution, particularly with groups like CF₃, enhances lipophilicity, which can improve membrane permeability and bioavailability.[3][5] |

| Acidity/Basicity (pKa) | Modulated | The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms.[] |

| Binding Affinity | Enhanced | Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets.[1] |

| Conformation | Influenced | The introduction of fluorine can alter molecular conformation due to steric and electronic effects, potentially locking the molecule into a bioactive shape.[] |

Classification of Fluorinated Building Blocks

Fluorinated building blocks are diverse and are typically classified by the type of fluorine-containing moiety. There is a clear trend toward a wider representation of various fluorinated chemotypes in drug discovery and development.[7] These include compounds with single fluorine atoms, gem-difluoro groups, and various fluoroalkyl substituents.[7]

Table 2: Common Classes of Fluorinated Building Blocks

| Class | Representative Moiety | Example Structure | Key Features & Applications |

| Monofluorinated | -F | 4-Fluoroanisole | Common in aromatic and aliphatic systems; used to block metabolic oxidation sites.[1] |

| gem-Difluorinated | -CF₂- | 3,3-Difluorocyclobutanol | Serves as a bioisostere for carbonyl or hydroxyl groups, improving metabolic stability.[7] |

| Trifluoromethylated | -CF₃ | 2-Bromo-5-(trifluoromethyl)pyridine | Strongly electron-withdrawing and highly lipophilic; enhances metabolic stability and binding affinity.[5] |

| Fluoroalkoxy | -OCF₃, -OCHF₂ | 4-(Trifluoromethoxy)aniline | Highly stable and lipophilic; offers an alternative to the CF₃ group.[7] |

| Pentafluorosulfanyl | -SF₅ | 4-(Pentafluorosulfanyl)aniline | A "super-trifluoromethyl" group with extreme stability and lipophilicity, though synthesis can be challenging.[5] |

Synthetic Strategies: Building Block Approach vs. Late-Stage Fluorination

The introduction of fluorine into a target molecule is primarily achieved through two distinct strategies: the use of fluorinated building blocks or late-stage fluorination.[1] The building block approach involves incorporating a pre-fluorinated molecule into the target structure, offering reliability and predictable reactivity.[1] Late-stage fluorination introduces a fluorine atom onto a complex molecule near the end of the synthesis, which is powerful for rapid lead optimization.[1]

Caption: Decision-making flowchart for choosing a fluorination strategy.[1]

The synthesis of the building blocks themselves relies on a variety of fluorination methods. These can be broadly categorized into nucleophilic and electrophilic approaches.[2][3] More recent strategies also include radical and transition metal-catalyzed reactions.[7]

Caption: Classification of common reagents for organic fluorination.[3][8]

Key Experimental Protocols

This section provides detailed methodologies for common and powerful transformations used to synthesize or utilize fluorinated building blocks.

The introduction of the trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry.[9] Trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a widely used source for nucleophilic trifluoromethylation.[10]

Protocol 1: Lewis Base-Catalyzed Trifluoromethylation of Aldehydes [10]

This protocol describes a fluoride-free activation method using a simple carbonate salt.

-

Materials:

-

Aldehyde substrate (1.0 mmol)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 1.5 equiv.)

-

Potassium carbonate (K₂CO₃) (0.1 mmol, 10 mol%)

-

Dry dimethylformamide (DMF) (3 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or ethyl acetate

-

-

Procedure:

-

To a stirred solution of the carbonyl compound (1.0 mmol) in dry DMF (3 mL) under an inert atmosphere (e.g., nitrogen or argon), add TMSCF₃ (1.5 mmol).[10]

-

Add potassium carbonate (0.1 mmol).[10]

-

Stir the reaction mixture at room temperature. Monitor progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).[10]

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).[10]

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Lewis Acid-Promoted Trifluoromethylation of Ketones [9]

This method uses a Lewis acid to activate the carbonyl group toward nucleophilic attack.

-

Materials:

-

Ketone substrate (1.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 1.5 equiv.)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 mmol, 0.1 equiv.)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the ketone substrate (1.0 mmol) and dissolve it in anhydrous THF (5 mL).[9]

-

Cool the solution to 0 °C in an ice bath.

-

Add TMSCF₃ (1.5 mmol) to the solution.[9]

-

Slowly add BF₃·OEt₂ (0.1 mmol) to the reaction mixture.[9]

-

Stir the mixture at 0 °C and monitor progress by TLC. The reaction is typically complete within 1-4 hours.[9]

-

Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.[9]

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.[9]

-

Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.[9]

-

Purify the crude product by flash column chromatography.[9]

-

Table 3: Representative Yields for Lewis Acid-Promoted Trifluoromethylation [9]

| Substrate (Ketone) | Product | Yield (%) |

| Acetophenone | 1,1,1-Trifluoro-2-phenylpropan-2-ol | 92 |

| 4-Methoxyacetophenone | 1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol | 95 |

| 4-Nitroacetophenone | 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol | 85 |

| Cyclohexanone | 1-(Trifluoromethyl)cyclohexan-1-ol | 88 |

Visible-light photoredox catalysis has emerged as a powerful method for generating trifluoromethyl radicals under mild conditions.[11]

Caption: Generalized photoredox catalytic cycle for trifluoromethylation.[10][11]

The difluoromethyl (-CHF₂) group is an important bioisostere for hydroxyl or thiol groups. Sodium chlorodifluoroacetate is a convenient and stable source for generating difluorocarbene for the synthesis of aryl difluoromethyl ethers.[12]

Protocol 3: Synthesis of Aryl Difluoromethyl Ethers [12]

-

Materials:

-

Phenol substrate (1.0 mmol)

-

Sodium chlorodifluoroacetate (2.0 mmol, 2.0 equiv.)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Acetonitrile (MeCN) (5 mL)

-

Water (H₂O) (5 mL)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the phenol (1.0 mmol), sodium chlorodifluoroacetate (2.0 mmol), and potassium carbonate (2.0 mmol).[12]

-

Add a 1:1 mixture of acetonitrile and water (10 mL total).

-

Heat the reaction mixture to 80 °C and stir vigorously. The reaction proceeds with significant gas evolution, so ensure proper venting.[12]

-

Monitor the reaction progress by TLC.

-

After completion (typically 4-12 hours), cool the mixture to room temperature.

-

Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to afford the desired aryl difluoromethyl ether.[12]

-

Table 4: Representative Yields for Difluoromethylation of Phenols [12]

| Substrate (Phenol) | Product | Yield (%) |

| 4-tert-Butylphenol | 1-(tert-Butyl)-4-(difluoromethoxy)benzene | 94 |

| 4-Phenylphenol | 4-(Difluoromethoxy)-1,1'-biphenyl | 91 |

| 2-Naphthol | 2-(Difluoromethoxy)naphthalene | 88 |

| Estrone | 3-(Difluoromethoxy)estra-1,3,5(10)-trien-17-one | 75 |

Conclusion

Fluorinated building blocks are indispensable tools in modern organic synthesis, providing a reliable and effective means to access molecules with enhanced properties.[13] The strategic choice between a building block approach and late-stage fluorination, coupled with a deep understanding of the available synthetic methodologies, empowers researchers to design and create novel compounds for a vast range of applications.[1] As synthetic methods continue to evolve, offering milder conditions and broader substrate scopes, the accessibility and utility of diverse fluorinated building blocks will undoubtedly continue to expand, driving innovation in drug discovery, materials science, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-2-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(difluoromethoxy)benzene is a versatile chemical building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure features a bromine atom, which serves as a reactive handle for various cross-coupling reactions, and a difluoromethoxy group.[1][2] The difluoromethoxy moiety is particularly valuable in drug design as it can enhance metabolic stability, modulate lipophilicity, and alter electronic properties, often leading to improved pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1][3]

These application notes provide detailed protocols for the synthesis of key derivatives from this compound, focusing on widely used palladium-catalyzed cross-coupling reactions. The methodologies are intended to guide researchers in the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern organic synthesis.

General Experimental Workflow

The successful synthesis of derivatives from this compound via cross-coupling reactions typically follows a standardized workflow. This involves careful preparation of reagents, inert reaction setup, controlled reaction execution, and systematic product isolation and purification.

Caption: Generalized workflow for a typical cross-coupling experiment.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[4] It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Application Notes

This protocol is suitable for coupling this compound with various aryl and heteroaryl boronic acids or their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be adapted based on the specific coupling partners.[5] The reaction generally shows good functional group tolerance.

Experimental Protocol: Synthesis of 2-(Difluoromethoxy)-1,1'-biphenyl

-

Reagent Preparation : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 223 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg), to the flask.

-

Solvent Addition & Degassing : Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 5 mL). Degas the resulting mixture by bubbling argon through it for 15 minutes.

-

Reaction : Heat the reaction mixture to 90-100 °C under an argon atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Toluene/H₂O | 110 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | DME/H₂O | 90 | 75-85 |

| 4 | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | EtOH/H₂O | 80 | ~90[6] |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7][8] This reaction is a cornerstone in medicinal chemistry for the preparation of aryl amines.

Application Notes

This protocol describes the coupling of this compound with primary or secondary amines. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[8] Strong, non-nucleophilic bases like sodium tert-butoxide are typically required.[9]

Experimental Protocol: Synthesis of N-Phenyl-2-(difluoromethoxy)aniline

-

Reagent Preparation : In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube. Add this compound (1.0 mmol, 223 mg) and aniline (1.2 mmol, 112 mg).

-

Catalyst/Ligand Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9 mg) and the phosphine ligand (e.g., BINAP, 0.03 mmol, 19 mg).

-

Solvent Addition : Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction : Seal the tube and heat the mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction for the disappearance of starting material.

-

Workup : Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification : Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired N-aryl amine.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / BINAP (1%/3%) | NaOtBu | Toluene | 100 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂ / XPhos (2%/4%) | K₃PO₄ | Dioxane | 110 | 85-95 |

| 3 | Benzylamine | PdCl₂(dppf) (3%) | Cs₂CO₃ | THF | 80 | 70-85 |

| 4 | NH₃ (aq) | [(CyPF-tBu)PdCl₂] (2%) | K₂CO₃ | t-BuOH | 110 | 70-80[10] |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

C-C(sp) Bond Formation: Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is invaluable for synthesizing arylalkynes, which are versatile precursors for many complex molecules.

Application Notes

This protocol is used for coupling this compound with terminal alkynes. The reaction typically employs a dual catalyst system of palladium and copper(I) and requires an amine base, which also often serves as the solvent.[12][13] Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne.

Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-2-(phenylethynyl)benzene

-

Reagent Preparation : To a Schlenk flask, add this compound (1.0 mmol, 223 mg), phenylacetylene (1.1 mmol, 112 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).

-

Catalyst Addition : Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.025 mmol, 17.5 mg).

-

Solvent/Base Addition : Add anhydrous, degassed triethylamine (5 mL) via syringe.

-

Reaction : Stir the mixture under an argon atmosphere at room temperature or with gentle heating (40-60 °C) for 4-12 hours until the starting material is consumed (monitored by TLC).

-

Workup : Remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether and filter through a pad of celite to remove the catalyst and salts.

-

Purification : Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure arylalkyne.

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5%) | CuI (5%) | Et₃N | RT | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3%) | CuI (5%) | Diisopropylamine | 60 | 80-90 |

| 3 | 1-Hexyne | Pd(OAc)₂/dppf (2%) | CuI (4%) | Piperidine | 50 | 75-85 |

| 4 | Ethynylcyclohexene | PdCl₂(PPh₃)₂DVB | - | Et₃N | 80 | 70-80[14] |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

References